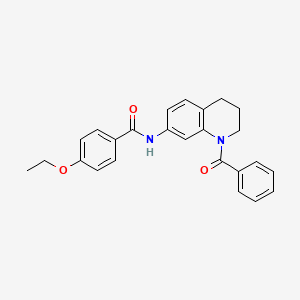
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.17869263 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O3 with a molecular weight of 402.48 g/mol. The compound features a tetrahydroquinoline core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O3 |
| Molecular Weight | 402.48 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 56.8 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate receptor activity, leading to diverse pharmacological effects:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases and phosphatases involved in cell signaling pathways.
- Receptor Modulation : It has been investigated for its potential to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study Example :
In vitro studies on human breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress-induced damage.
Mechanism :
The neuroprotective effect is believed to be mediated through the inhibition of lipid peroxidation and the preservation of mitochondrial function.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in treating various conditions:
- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation in animal models through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-22-14-11-19(12-15-22)24(28)26-21-13-10-18-9-6-16-27(23(18)17-21)25(29)20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKGNZQIPJWWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














